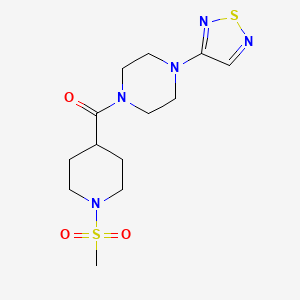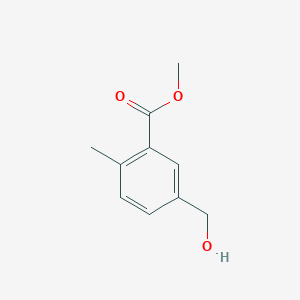
N-(1-cyano-1-methylethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1-methylethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enamide, also known as CAY10512, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyrazole family and is synthesized using a unique method that involves the reaction of 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal with ethyl cyanoacetate.
作用機序
The mechanism of action of N-(1-cyano-1-methylethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enamide involves the inhibition of several enzymes, including PDE4, HDAC, and PKC. Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn leads to the suppression of inflammatory responses. Inhibition of HDAC leads to the acetylation of histones, which regulates gene expression and can lead to the suppression of tumor growth. Inhibition of PKC leads to the suppression of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(1-cyano-1-methylethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enamide has been found to have several biochemical and physiological effects. This compound has been shown to have anti-inflammatory effects, which can be attributed to its inhibition of PDE4. Additionally, N-(1-cyano-1-methylethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enamide has been found to have anti-tumor effects, which can be attributed to its inhibition of HDAC. This compound has also been found to have neuroprotective effects, which can be attributed to its inhibition of PKC.
実験室実験の利点と制限
N-(1-cyano-1-methylethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enamide has several advantages for lab experiments. This compound is easy to synthesize and has good stability, making it a reliable compound for scientific research. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, there are some limitations to using N-(1-cyano-1-methylethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enamide in lab experiments. This compound has low solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
将来の方向性
There are several future directions for the study of N-(1-cyano-1-methylethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enamide. One potential direction is the development of new analogs of this compound with improved solubility and potency. Additionally, further studies are needed to understand the potential side effects and toxicity of this compound in vivo. Finally, the potential therapeutic applications of N-(1-cyano-1-methylethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enamide in the treatment of various diseases, including cancer, inflammation, and neurological disorders, should be further explored.
合成法
The synthesis of N-(1-cyano-1-methylethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enamide involves the reaction of 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enal with ethyl cyanoacetate in the presence of a base catalyst. The reaction proceeds through a Michael addition reaction followed by a Knoevenagel condensation reaction to form the final product. This method has been optimized to produce high yields of the compound with good purity.
科学的研究の応用
N-(1-cyano-1-methylethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enamide has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been found to have inhibitory effects on several enzymes, including phosphodiesterase 4 (PDE4), histone deacetylase (HDAC), and protein kinase C (PKC). These enzymes are involved in various physiological processes, including inflammation, cell growth, and differentiation, making N-(1-cyano-1-methylethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enamide a promising candidate for the treatment of several diseases, including cancer, inflammation, and neurological disorders.
特性
IUPAC Name |
N-(2-cyanopropan-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-9-11(10(2)17(5)16-9)6-7-12(18)15-13(3,4)8-14/h6-7H,1-5H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOUAZGDGPTUAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C=CC(=O)NC(C)(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

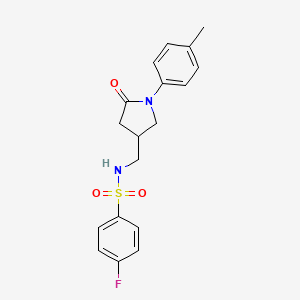
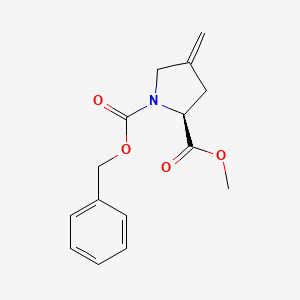
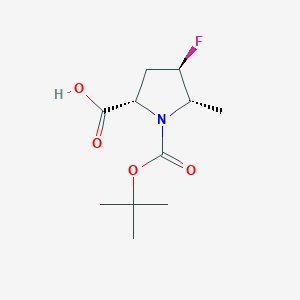
![1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2552353.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzamide](/img/structure/B2552354.png)

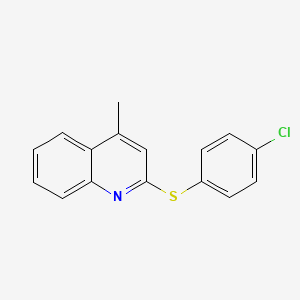
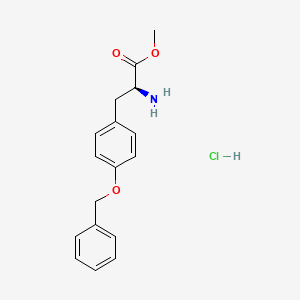
![(8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL 2-(methylthio)acetate](/img/structure/B2552361.png)

![N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2552364.png)
![2-Chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]acetamide](/img/structure/B2552366.png)
